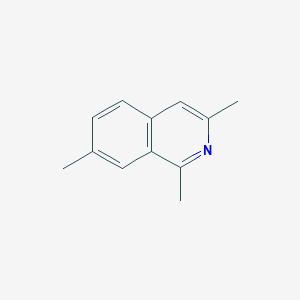

1,3,7-Trimethylisoquinoline

Description

1,3,7-Trimethylisoquinoline is a polyalkylated isoquinoline derivative characterized by methyl groups at the 1-, 3-, and 7-positions of the heterocyclic ring. Isoquinolines are aromatic nitrogen-containing compounds with widespread applications in medicinal chemistry, catalysis, and materials science due to their electronic properties and structural versatility .

Properties

CAS No. |

73480-88-3 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1,3,7-trimethylisoquinoline |

InChI |

InChI=1S/C12H13N/c1-8-4-5-11-7-9(2)13-10(3)12(11)6-8/h4-7H,1-3H3 |

InChI Key |

GWHAQUUUZHTFPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7-Trimethylisoquinoline can be synthesized through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of isoquinolines often involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method involves the reaction of aniline with glycerol in an acid medium (sulfuric acid) and an oxidizing agent . Variants of the Skraup synthesis can also be employed for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated isoquinolines.

Scientific Research Applications

Antimicrobial Activity

1,3,7-Trimethylisoquinoline has demonstrated significant antimicrobial properties. Research indicates that derivatives of TMIQ exhibit potent activity against various pathogens. The following table summarizes the antimicrobial efficacy of TMIQ derivatives:

| Activity | IC50 Values (µM) | Pathogen | Comments |

|---|---|---|---|

| Antibacterial | 12.5 - 23.8 | Various bacterial strains | Moderate to good inhibition zones |

| Antifungal | < 50 | Candida spp. | High activity observed |

| Antimalarial | < 50 | Plasmodium falciparum | Notable efficacy in specific derivatives |

These findings suggest that TMIQ and its derivatives could be further developed into effective antimicrobial agents.

Anticancer Properties

TMIQ has shown promise in anticancer research. Studies have indicated selective cytotoxicity against various cancer cell lines. The following table details the anticancer activity:

| Cell Line | IC50 Values (µM) | Comments |

|---|---|---|

| MCF-7 | 21.41 | Breast cancer cell line |

| HCT-116 | 35.02 | Colorectal cancer cell line |

| HeLa | 50.03 | Cervical cancer cell line |

The mechanism behind this activity is believed to involve the interaction of TMIQ with cellular macromolecules, enhancing its potential as a therapeutic agent.

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of isoquinoline derivatives, including TMIQ. For instance, research on related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline has shown their ability to protect against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). These findings suggest that TMIQ may also possess similar protective mechanisms against neurodegenerative diseases.

Materials Science

TMIQ has been explored for its applications in materials science, particularly in organic light-emitting diodes (OLEDs). The compound's unique electronic properties make it a candidate for use in optoelectronic devices. For example:

- Iridium Complexes : Specific iridium complexes involving isoquinoline derivatives have been developed for OLED applications due to their high electroluminescence efficiency.

Organic Synthesis

TMIQ serves as an important intermediate in organic synthesis processes. It can be synthesized through various methods including palladium-catalyzed coupling reactions and cyclization techniques. Its structural versatility allows for the development of numerous derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of TMIQ derivatives against multiple cancer cell lines. The results indicated that certain modifications to the TMIQ structure significantly enhanced its cytotoxic effects, highlighting the importance of structural optimization in drug development.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties revealed that TMIQ exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. This study suggests potential therapeutic applications for TMIQ in treating neurodegenerative disorders such as Parkinson's disease.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key structural analogs and their substituent-driven characteristics are summarized below:

Table 1: Comparative Data for Isoquinoline Derivatives

Key Observations:

- Steric Hindrance : The 1,3,7-trimethyl substitution pattern likely introduces significant steric bulk, which may hinder intermolecular interactions or catalytic activity compared to less-substituted derivatives .

- Spectral Signatures: For Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate, ¹H NMR data show distinct shifts for aromatic protons (δ 6.5–7.5 ppm) and ester carbonyls (δ ~170 ppm) . Similar trends are expected for this compound, with upfield shifts for methyl-attached carbons.

Biological Activity

1,3,7-Trimethylisoquinoline (TMIQ) is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structure and modifications have drawn attention in pharmacological research due to its potential biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of TMIQ based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a bicyclic ring system with three methyl groups at the 1, 3, and 7 positions of the isoquinoline nucleus.

Antimalarial Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant antimalarial properties. For instance, TMIQ and its derivatives have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The compounds generally demonstrate moderate to high antimalarial activity with IC50 values often below 100 μM. Specifically, some derivatives have shown IC50 values as low as 11.92 μM, indicating strong potential for further development in antimalarial therapies .

Antibacterial Activity

TMIQ has also been tested for antibacterial properties against various strains of bacteria. The presence of specific functional groups in the TMIQ structure enhances its interaction with bacterial cell membranes, leading to effective inhibition of bacterial growth. Studies report that TMIQ derivatives exhibit moderate to good antibacterial activity with inhibition zones ranging from 12.5 ± 0.63 mm to 23.8 ± 1.5 mm against tested strains .

Anticancer Activity

The anticancer potential of TMIQ has been explored through various in vitro assays on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds derived from TMIQ have shown selective cytotoxicity towards these cancer cells with IC50 values indicating significant anti-proliferative effects. For example, certain derivatives exhibited IC50 values of 21.41 µM against HCT-116 cells, suggesting that structural modifications can enhance their anticancer efficacy .

Research Findings and Case Studies

| Activity | IC50 Values (µM) | Cell Lines/Organisms | Comments |

|---|---|---|---|

| Antimalarial | < 50 | Plasmodium falciparum | High activity observed in specific derivatives |

| Antibacterial | 12.5 - 23.8 | Various bacterial strains | Moderate to good inhibition zones |

| Anticancer | 21.41 - 50.03 | MCF-7, HCT-116, HeLa | Selective cytotoxicity noted |

The biological activities of TMIQ are attributed to its ability to interact with various cellular macromolecules such as proteins and nucleic acids. The presence of methyl groups in specific positions enhances electron donation capabilities, which may facilitate binding to target sites within pathogens or cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.